2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-[2-(2-chlorophenoxy)ethyl]acetamide
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Overview
Description
2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-[2-(2-chlorophenoxy)ethyl]acetamide is an organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes a benzotriazole moiety, a methylphenoxy group, and a chlorophenoxyethyl acetamide segment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-[2-(2-chlorophenoxy)ethyl]acetamide typically involves multiple steps:
Formation of the Benzotriazole Moiety: This step involves the reaction of o-phenylenediamine with nitrous acid to form benzotriazole.
Attachment of the Methylphenoxy Group: The benzotriazole is then reacted with 4-methylphenol in the presence of a suitable catalyst to form 2-(2H-benzotriazol-2-yl)-4-methylphenol.
Formation of the Chlorophenoxyethyl Acetamide Segment: This involves the reaction of 2-chlorophenol with ethylene oxide to form 2-(2-chlorophenoxy)ethanol, which is then converted to 2-(2-chlorophenoxy)ethylamine.
Final Coupling Reaction: The final step involves the coupling of 2-(2H-benzotriazol-2-yl)-4-methylphenol with 2-(2-chlorophenoxy)ethylamine in the presence of acetic anhydride to form the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-[2-(2-chlorophenoxy)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-[2-(2-chlorophenoxy)ethyl]acetamide has a wide range of applications:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation caused by UV radiation.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to bind to specific molecular targets.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the production of UV-protective coatings and materials.
Mechanism of Action
The compound exerts its effects primarily through the interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety is known to absorb UV radiation, providing protective effects in materials. In biological systems, it can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2H-benzotriazol-2-yl)-4-methylphenol: Similar structure but lacks the chlorophenoxyethyl acetamide segment.
2-(2H-benzotriazol-2-yl)-4-hydroxyphenyl ethyl methacrylate: Contains a methacrylate group instead of the acetamide segment.
Uniqueness
2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-[2-(2-chlorophenoxy)ethyl]acetamide is unique due to its combination of UV-absorbing benzotriazole and the reactive chlorophenoxyethyl acetamide segment, making it versatile for various applications in different fields.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
Molecular Formula |
C23H21ClN4O3 |
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Molecular Weight |
436.9 g/mol |
IUPAC Name |
2-[2-(benzotriazol-2-yl)-4-methylphenoxy]-N-[2-(2-chlorophenoxy)ethyl]acetamide |
InChI |
InChI=1S/C23H21ClN4O3/c1-16-10-11-22(20(14-16)28-26-18-7-3-4-8-19(18)27-28)31-15-23(29)25-12-13-30-21-9-5-2-6-17(21)24/h2-11,14H,12-13,15H2,1H3,(H,25,29) |
InChI Key |
RWWVTPMPPPWKFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NCCOC2=CC=CC=C2Cl)N3N=C4C=CC=CC4=N3 |
Origin of Product |
United States |
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